Phosphate-Binding Efficacy of Calcium Ketovaline in Uremic Patients
Calcium ketovaline demonstrates a significant phosphate-lowering effect in dialysis patients, a functional attribute not conferred by the sodium salt or free acid. In a clinical study of dialysis patients, 6 weeks of treatment with calcium ketovaline resulted in a statistically significant decrease in serum phosphate levels [1].
| Evidence Dimension | Serum Phosphate Reduction |
|---|---|
| Target Compound Data | 1.81 ± 0.16 mmol/L (after 6 weeks treatment) |
| Comparator Or Baseline | 2.36 ± 0.19 mmol/L (baseline before treatment) |
| Quantified Difference | Decrease of 0.55 mmol/L (p < 0.05) |
| Conditions | Dialysis patients treated for 6 weeks |
Why This Matters
This phosphate-binding capacity, distinct from its nutritional role, positions the calcium salt as a dual-action agent in renal care, which is not replicated by other salt forms.
- [1] Schaefer K, von Herrath D, Erley CM, Asmus G. Calcium ketovaline as new therapy for uremic hyperphosphatemia. Miner Electrolyte Metab. 1990;16(6):362-4. PMID: 2089249. View Source
